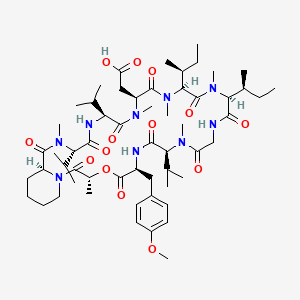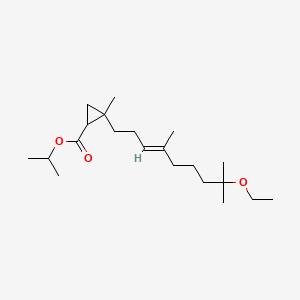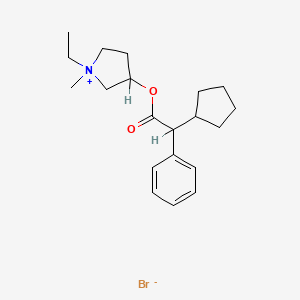
N6-シクロペンチルアデノシン
概要
説明
N6-シクロペンチルアデノシンは、アデノシンA1受容体の選択的アゴニストとして作用する合成アデノシン誘導体です。この化合物は強力な心臓血管効果で知られており、アデノシン受容体を研究するための科学研究で広く使用されています。 分子式はC15H21N5O4、モル質量は335.36 g/molです .
科学的研究の応用
N6-Cyclopentyladenosine has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the adenosine receptors and their interactions with other molecules.
Biology: Investigated for its role in modulating cellular signaling pathways, particularly those involving the adenosine A1 receptor.
Medicine: Explored for its potential therapeutic effects in cardiovascular diseases, epilepsy, and neuroprotection.
Industry: Utilized in the development of new pharmaceuticals targeting the adenosine receptors.
作用機序
N6-シクロペンチルアデノシンは、アデノシンA1受容体に選択的に結合し、活性化することでその効果を発揮します。この活性化は、アデニル酸シクラーゼの阻害、サイクリックAMP(cAMP)レベルの低下、イオンチャネル活性の調節など、一連の細胞内シグナル伝達イベントを引き起こします。 これらの効果は、心拍数の低下や血管拡張など、さまざまな生理学的反応をもたらします .
類似化合物:
N6-メチルアデノシン: 類似の受容体親和性を持つ別のアデノシン誘導体ですが、薬物動態特性は異なります。
2-クロロ-N6-シクロペンチルアデノシン: 2位に塩素原子を持つ誘導体で、受容体選択性と効力が異なります。
8-シクロペンチル-1,3-ジプロピルキサンチン: アデノシン受容体拮抗薬としての性質を持つキサンチン誘導体.
独自性: N6-シクロペンチルアデノシンは、アデノシンA1受容体に対する高い選択性と効力を持ち、研究と潜在的な治療的応用における貴重なツールとなっています .
生化学分析
Biochemical Properties
N6-Cyclopentyladenosine interacts with the adenosine A1 receptor, exhibiting high affinity and selectivity . The Ki values for human A1, A2A, and A3 receptors are 2.3 nM, 790 nM, and 43 nM, respectively . This interaction with the adenosine A1 receptor is central to its role in biochemical reactions.
Cellular Effects
N6-Cyclopentyladenosine has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been reported to have anticonvulsant activity and might exhibit protective actions against aminophylline-induced seizures .
Molecular Mechanism
The molecular mechanism of action of N6-Cyclopentyladenosine involves its binding to the adenosine A1 receptor. This binding can lead to enzyme inhibition or activation and changes in gene expression . The exact mechanism of action can depend on the specific cellular context and the presence of other signaling molecules.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N6-Cyclopentyladenosine can change over time. For instance, it has been shown to increase hippocampal afterdischarge thresholds in rats of various ages . The specific temporal effects can depend on the experimental conditions and the specific biological system being studied.
Dosage Effects in Animal Models
The effects of N6-Cyclopentyladenosine can vary with different dosages in animal models. For example, both 0.5 mg/kg and 1 mg/kg doses of N6-Cyclopentyladenosine significantly increased hippocampal afterdischarge thresholds in rats of various ages . The higher dose significantly decreased the afterdischarge threshold in 25-day-old rats .
Metabolic Pathways
N6-Cyclopentyladenosine is involved in several metabolic pathways, interacting with various enzymes and cofactors. It is known to regulate free fatty acid metabolism, lipolysis, heart rate, and blood pressure .
準備方法
合成経路と反応条件: N6-シクロペンチルアデノシンは、アデノシンのシクロペンチル化を含む複数段階のプロセスで合成することができます。主な手順は以下のとおりです。
ヒドロキシル基の保護: アデノシンはまず、ベンゾイルまたはアセチルなどの適切な保護基を使用して、2'、3'、および5'ヒドロキシル基で保護されます。
N6-シクロペンチル化: 保護されたアデノシンは、次にジシクロヘキシルカルボジイミド(DCC)などのカップリング剤の存在下でシクロペンチルアミンと反応させ、N6位にシクロペンチル基を導入します。
工業的生産方法: 特定の工業的生産方法は広く文書化されていませんが、N6-シクロペンチルアデノシンの大規模合成は、収率と純度を向上させるために上記の合成経路の最適化を含む可能性があります。 これには、自動合成装置と高性能液体クロマトグラフィー(HPLC)による精製が含まれる場合があります .
化学反応の分析
反応の種類: N6-シクロペンチルアデノシンは、次のようないくつかのタイプの化学反応を起こします。
酸化: ヒドロキシル基は、ケトンまたはアルデヒドを形成するように酸化することができます。
還元: この化合物は、さまざまな還元誘導体を形成するように還元することができます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)と三酸化クロム(CrO3)が含まれます。
還元: 水素化ホウ素ナトリウム(NaBH4)または水素化アルミニウムリチウム(LiAlH4)などの還元剤が使用されます。
主な生成物: これらの反応から形成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、ヒドロキシル基の酸化はケトンまたはアルデヒドを生じることができ、N6位の置換はさまざまなN6置換誘導体を生成することができます .
4. 科学研究への応用
N6-シクロペンチルアデノシンは、次のような幅広い科学研究への応用があります。
化学: アデノシン受容体とその他の分子との相互作用を研究するためのツールとして使用されます。
生物学: 特にアデノシンA1受容体を含む細胞シグナル伝達経路の調節における役割について調査されています。
医学: 心臓血管疾患、てんかん、神経保護における潜在的な治療効果について調査されています。
類似化合物との比較
N6-Methyladenosine: Another adenosine derivative with similar receptor affinity but different pharmacokinetic properties.
2-Chloro-N6-cyclopentyladenosine: A derivative with a chlorine atom at the 2-position, offering different receptor selectivity and potency.
8-Cyclopentyl-1,3-dipropylxanthine: A xanthine derivative with adenosine receptor antagonist properties.
Uniqueness: N6-Cyclopentyladenosine is unique due to its high selectivity and potency for the adenosine A1 receptor, making it a valuable tool in research and potential therapeutic applications .
特性
IUPAC Name |
(2R,3R,4S,5R)-2-[6-(cyclopentylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O4/c21-5-9-11(22)12(23)15(24-9)20-7-18-10-13(16-6-17-14(10)20)19-8-3-1-2-4-8/h6-9,11-12,15,21-23H,1-5H2,(H,16,17,19)/t9-,11-,12-,15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQMWSBKSHWARHU-SDBHATRESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)NC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>50.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID56422170 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
41552-82-3 | |
| Record name | N6-cyclopentyladenosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41552-82-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N(6)-Cyclopentyladenosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041552823 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-CYCLOPENTYLADENOSINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7LG47VG1ID | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: N6-Cyclopentyladenosine (N6-Cyclopentyladenosine) is a highly selective agonist for the adenosine A1 receptor (A1AR). [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] Upon binding to A1ARs, N6-Cyclopentyladenosine initiates a signaling cascade that primarily involves the inhibition of adenylyl cyclase activity. [, , , , , ] This inhibition leads to a decrease in intracellular cyclic AMP (cAMP) levels. [, , , , , ] Downstream effects of A1AR activation by N6-Cyclopentyladenosine vary depending on the cell type and tissue but commonly include:
- Bradycardia: N6-Cyclopentyladenosine slows heart rate by activating A1ARs on cardiac muscle cells. [, , , , , , ] This effect is mediated by the inhibition of L-type calcium channels. [, ]
- Anticonvulsant Activity: N6-Cyclopentyladenosine displays anticonvulsant effects in various animal models of epilepsy. [, , ] While the exact mechanisms remain to be fully elucidated, they likely involve modulation of neuronal excitability. [, , ]
- Antinociception: N6-Cyclopentyladenosine produces analgesic effects in models of pain, particularly in inflammatory pain. [, ] This effect has been linked to the activation of κ-opioid receptors. []
- Inhibition of Neurotransmitter Release: N6-Cyclopentyladenosine reduces the release of various neurotransmitters, including acetylcholine and tachykinins, from enteric nerve endings. [, , ] This effect contributes to the modulation of intestinal motility. []
ANone: While the provided research articles focus on the pharmacological characterization of N6-Cyclopentyladenosine, they do not delve into detailed spectroscopic data. For a complete structural characterization, refer to chemical databases like PubChem or ChemSpider.
ANone: The provided research articles primarily focus on the pharmacological aspects of N6-Cyclopentyladenosine and do not cover its material compatibility and stability or its performance in non-biological applications.
ANone: N6-Cyclopentyladenosine is primarily recognized for its pharmacological activity as an adenosine A1 receptor agonist and is not known to possess catalytic properties. The provided research articles focus on its biological effects and do not indicate any catalytic applications.
ANone: Several research papers explore the structure-activity relationship (SAR) of N6-Cyclopentyladenosine by examining the effects of structural modifications on its activity, potency, and selectivity:
- A1AR Selectivity: Modifications at the 2-position of the adenine ring, such as the addition of a chlorine atom (2-chloro-N6-Cyclopentyladenosine), can further enhance A1AR selectivity. [, ]
- Partial Agonism: Introduction of alkylamino substituents at the 8-position of the adenine ring can lead to compounds with partial agonist activity at A1ARs. [] For instance, 8-methylamino-N6-Cyclopentyladenosine (8MCPA) and 8-ethylamino-N6-Cyclopentyladenosine (8ECPA) exhibited reduced intrinsic activity compared to N6-Cyclopentyladenosine in reducing heart rate in rats. []
- Influence of N6-Substituent: The N6-cyclopentyl group is crucial for A1AR affinity. [] Modifications to this group can significantly impact potency and selectivity.
ANone: The provided research articles primarily focus on the pharmacological characterization of N6-Cyclopentyladenosine and do not provide detailed information about its stability characteristics or specific formulation strategies.
ANone: The provided research articles are primarily concerned with the scientific and pharmacological aspects of N6-Cyclopentyladenosine and do not address specific SHE (Safety, Health, and Environment) regulations. As a research chemical, handling N6-Cyclopentyladenosine requires adherence to standard laboratory safety protocols and relevant regulations for handling potentially hazardous substances.
ANone: Several studies have investigated the pharmacokinetic and pharmacodynamic properties of N6-Cyclopentyladenosine in rats:
- Pharmacokinetics: N6-Cyclopentyladenosine displays a rapid elimination half-life in rats (around 7 minutes) after intravenous administration. [, ] Structural modifications, such as 8-alkylamino substitutions, can lead to a larger volume of distribution and longer terminal half-lives (17-24 minutes). []
- Pharmacodynamics: The relationship between N6-Cyclopentyladenosine concentration and its cardiovascular effects, particularly heart rate reduction, can be described by the sigmoidal Emax model. [, ]
- Metabolism: While the research articles do not provide a detailed metabolic profile of N6-Cyclopentyladenosine, they suggest that it is not extensively metabolized into active metabolites, as determined by radioreceptor assays. []
ANone: Numerous studies highlight the in vitro and in vivo efficacy of N6-Cyclopentyladenosine in various experimental settings:
- In vitro: N6-Cyclopentyladenosine effectively inhibits forskolin-stimulated cAMP accumulation in cells expressing A1ARs, confirming its agonist activity at the cellular level. [, ] It also demonstrates inhibitory effects on neurotransmitter release from enteric nerve endings in isolated tissue preparations. [, ]
- In vivo: N6-Cyclopentyladenosine exhibits significant efficacy in various animal models:
- Cardiovascular Effects: It produces bradycardia and hypotension in rats, demonstrating its effects on the cardiovascular system. [, , , , , , , ]
- Anticonvulsant Activity: N6-Cyclopentyladenosine effectively reduces seizure susceptibility in animal models of epilepsy. [, , ]
- Antinociception: It displays significant analgesic effects in models of inflammatory pain. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


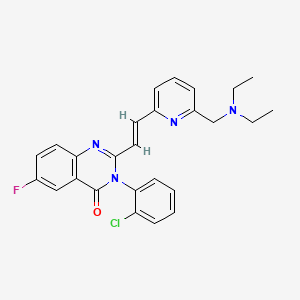
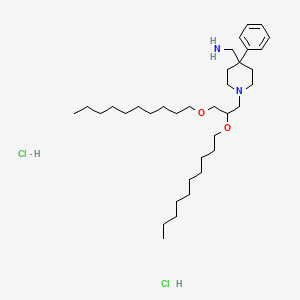
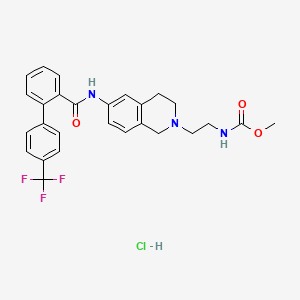

![Phenol, 5-(1,1-dimethylheptyl)-2-[(1S,3R)-3-hydroxycyclohexyl]-](/img/structure/B1669502.png)
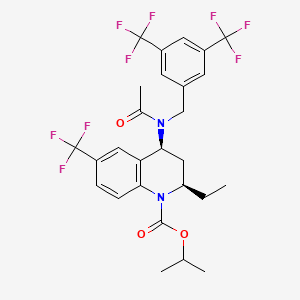
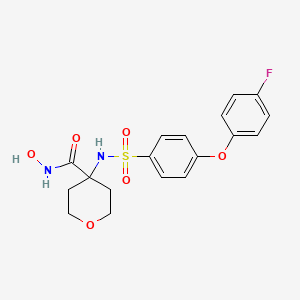
![(2R,4R,4aR,6S,8aS)-6-(hydroxymethyl)-4-[2-hydroxy-4-(2-methyloctan-2-yl)phenyl]-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-2-ol](/img/structure/B1669507.png)
![5-(1,1-Dimethylheptyl)-2-[5-hydroxy-2-(3-hydroxypropyl)cyclohexyl]phenol](/img/structure/B1669508.png)
